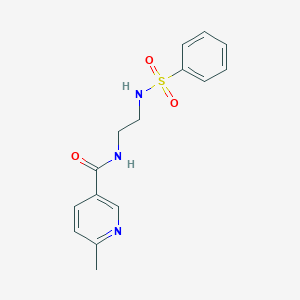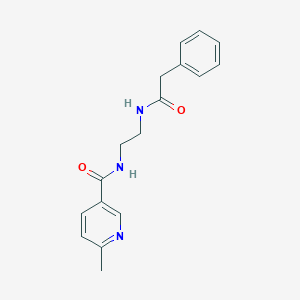![molecular formula C20H19N3O2 B252241 N-[2-(acetylamino)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B252241.png)
N-[2-(acetylamino)ethyl]-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(acetylamino)ethyl]-2-phenylquinoline-4-carboxamide, also known as QNZ, is a synthetic compound that belongs to the quinoline family. It has been widely studied for its potential applications in scientific research, particularly in the field of immunology and cancer research.
Mechanism of Action
N-[2-(acetylamino)ethyl]-2-phenylquinoline-4-carboxamide exerts its effects by inhibiting the activity of the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in inflammation, immunity, and cell survival. By inhibiting NF-κB activity, N-[2-(acetylamino)ethyl]-2-phenylquinoline-4-carboxamide can modulate the immune response and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(acetylamino)ethyl]-2-phenylquinoline-4-carboxamide has been shown to have a range of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and promote the production of anti-inflammatory cytokines, such as IL-10. N-[2-(acetylamino)ethyl]-2-phenylquinoline-4-carboxamide can also induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Advantages and Limitations for Lab Experiments
N-[2-(acetylamino)ethyl]-2-phenylquinoline-4-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized with good purity and yield. N-[2-(acetylamino)ethyl]-2-phenylquinoline-4-carboxamide is also relatively stable and can be stored for long periods of time. However, N-[2-(acetylamino)ethyl]-2-phenylquinoline-4-carboxamide has some limitations, including its potential toxicity and the need for further optimization of its dosing and administration.
Future Directions
There are several potential future directions for the study of N-[2-(acetylamino)ethyl]-2-phenylquinoline-4-carboxamide. One area of interest is its potential use in combination with other drugs or therapies for the treatment of cancer. N-[2-(acetylamino)ethyl]-2-phenylquinoline-4-carboxamide may also have applications in the treatment of autoimmune and inflammatory diseases. Further studies are needed to optimize the dosing and administration of N-[2-(acetylamino)ethyl]-2-phenylquinoline-4-carboxamide and to investigate its potential side effects and toxicity.
Conclusion:
In conclusion, N-[2-(acetylamino)ethyl]-2-phenylquinoline-4-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the fields of immunology and cancer research. N-[2-(acetylamino)ethyl]-2-phenylquinoline-4-carboxamide has been shown to have anti-inflammatory, immunomodulatory, and anti-cancer properties, and its mechanism of action involves the inhibition of NF-κB activity. While N-[2-(acetylamino)ethyl]-2-phenylquinoline-4-carboxamide has several advantages for use in lab experiments, further studies are needed to optimize its dosing and administration and to investigate its potential side effects and toxicity.
Synthesis Methods
The synthesis of N-[2-(acetylamino)ethyl]-2-phenylquinoline-4-carboxamide involves the reaction of 2-phenylquinoline-4-carboxylic acid with acetic anhydride and ethylenediamine in the presence of a catalyst. The resulting product is then purified using column chromatography. This method has been optimized to achieve a high yield of N-[2-(acetylamino)ethyl]-2-phenylquinoline-4-carboxamide with good purity.
Scientific Research Applications
N-[2-(acetylamino)ethyl]-2-phenylquinoline-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, immunomodulatory, and anti-cancer properties. N-[2-(acetylamino)ethyl]-2-phenylquinoline-4-carboxamide has been used in various in vitro and in vivo studies to investigate its effects on different cell types, including immune cells and cancer cells.
properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(2-acetamidoethyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c1-14(24)21-11-12-22-20(25)17-13-19(15-7-3-2-4-8-15)23-18-10-6-5-9-16(17)18/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
AKHIRNGNFCIBMP-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B252159.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B252164.png)
![2-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252165.png)
![N-[3-(acetylamino)propyl]pyrazine-2-carboxamide](/img/structure/B252243.png)
![N-{3-[(pyridin-3-ylcarbonyl)amino]propyl}pyrazine-2-carboxamide](/img/structure/B252244.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyrazinecarboxamide](/img/structure/B252248.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide](/img/structure/B252249.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B252254.png)
![N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252258.png)
![6-Methyl-N-[2-(2-p-tolyloxy-acetylamino)-ethyl]-nicotinamide](/img/structure/B252259.png)

![6-methyl-N-[2-(propionylamino)ethyl]nicotinamide](/img/structure/B252261.png)
![N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252262.png)
